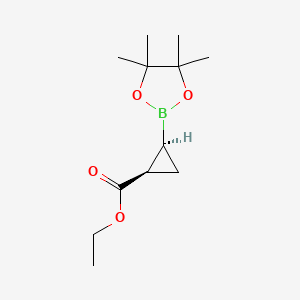

Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate

Description

Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate (CAS: 2135443-14-8) is a boron-containing cyclopropane derivative widely used in Suzuki-Miyaura cross-coupling reactions for constructing complex organic molecules. Its molecular formula is C₁₂H₂₁BO₄, with a molecular weight of 240.10 g/mol . The compound features a strained cyclopropane ring fused to a dioxaborolane moiety, which stabilizes the boron atom and enhances its reactivity in palladium-catalyzed couplings . The cis configuration of the cyclopropane substituents influences both steric and electronic properties, making it distinct from trans isomers or non-cyclopropane analogs.

Key properties include:

Properties

IUPAC Name |

ethyl (1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAORUCVESAXSRS-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylate derivatives with boronic esters. One common method includes the use of pinacolborane in the presence of a palladium catalyst to form the boronate ester . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) in organic solvents like tetrahydrofuran or dimethylformamide.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Biaryl compounds or other substituted cyclopropanes.

Scientific Research Applications

Organic Synthesis

Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate is widely used as a building block in organic chemistry. It facilitates the formation of carbon-carbon bonds through reactions such as:

- Suzuki-Miyaura Cross-Coupling Reactions: This compound acts as a boronate ester that can participate in cross-coupling reactions to synthesize biaryl compounds .

Biological Applications

The compound has potential applications in drug development and therapeutic strategies:

- Boron Neutron Capture Therapy (BNCT): It is being explored for its ability to selectively target tumor cells while minimizing damage to healthy tissues. This application leverages the unique properties of boron compounds in cancer treatment .

Chemical Biology

In chemical biology, this compound's ability to undergo various transformations makes it valuable for synthesizing complex organic molecules that can serve as probes or therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of this compound:

Case Study 1: Drug Development

Research has demonstrated that derivatives of this compound can enhance the efficacy of boron-containing drugs aimed at treating various diseases. Its role in BNCT has been particularly emphasized due to its selective targeting capabilities .

Case Study 2: Synthetic Methodologies

A study reported scalable synthesis methodologies for β-lactamase inhibitors utilizing this compound as an intermediate. The research focused on optimizing reaction conditions to improve yields and selectivity .

Mechanism of Action

The mechanism of action of ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. In cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

(i) Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)cyclohex-3-enecarboxylate (CAS: 1049004-32-1)

- Structure : Replaces the cyclopropane with a cyclohexene ring.

- However, the lack of ring strain reduces steric tension, which may lower activation energy for certain transformations .

- Molecular Weight : 280.22 g/mol (vs. 240.10 for the target compound) .

(ii) Ethyl 1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate (CAS: 1257213-52-7)

- Structure : Introduces a phenyl group between the cyclopropane and boron moiety.

- Impact : The aromatic ring provides π-π stacking interactions, improving solubility in polar solvents (250 mg/100 mg/1 g solubility reported) . However, steric hindrance from the phenyl group may slow transmetallation steps in cross-coupling reactions .

- Molecular Formula : C₁₈H₂₅BO₄ (vs. C₁₂H₂₁BO₄ for the target compound) .

(iii) Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)cyclohex-1-enecarboxylate (CAS: 497959-39-4)

- Structure : Combines a cyclohexene ring with an exocyclic boron group.

- Impact: The electron-withdrawing ester group adjacent to the boron center polarizes the B–C bond, accelerating oxidative addition in palladium catalysis.

Biological Activity

Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate (CAS: 2135443-14-8) is an organoboron compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C12H21BO4

- Molecular Weight : 240.11 g/mol

- IUPAC Name : rel-ethyl (1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

- CAS Number : 2135443-14-8

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylate derivatives with boronic esters. A common method includes using pinacolborane in the presence of a palladium catalyst to form the boronate ester. The compound is known to participate in various chemical reactions due to the presence of the boronate ester group:

- Oxidation : Can be oxidized to form boronic acids.

- Reduction : The ester group can be reduced to yield corresponding alcohols.

- Substitution : Participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biological Applications

This compound has been investigated for several biological applications:

1. Drug Development

- Boron Neutron Capture Therapy (BNCT) : This compound is being explored for its potential in BNCT for cancer treatment due to its ability to selectively target tumor cells while sparing healthy tissue .

- Bioactive Molecules : It is considered a building block for developing boron-containing drugs that may enhance therapeutic efficacy against various diseases .

2. Chemical Biology

- The compound's ability to undergo cross-coupling reactions makes it valuable in synthesizing complex organic molecules that can serve as probes or therapeutic agents in biological research .

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of this compound:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it can be compared with other boronate esters and cyclopropane derivatives:

| Compound | Similarity Index | Key Features |

|---|---|---|

| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate | 0.69 | Used in similar synthetic pathways but with different reactivity profiles. |

| Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | 0.60 | Exhibits distinct biological activity due to phenolic substitution. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, cesium carbonate in anhydrous THF under reflux with nitrogen protection facilitates esterification of boronate-containing phenols (e.g., coupling ethyl bromopropanoate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) . Reaction optimization includes monitoring reaction time (6–20 hours), temperature (60–80°C), and purification via column chromatography (e.g., SiO₂, pentane/EtOAc gradients) . Acidic workup (1 N HCl) and solvent selection (diethyl ether) improve yield by minimizing boronate ester hydrolysis .

Q. How can the structural integrity of this compound be confirmed using crystallographic and spectroscopic techniques?

- Methodology : Single-crystal X-ray diffraction (e.g., SHELX programs) is critical for confirming the cis-configuration of the cyclopropane ring and boronate ester geometry . NMR spectroscopy (¹H, ¹³C, and ¹¹B) identifies key features:

- ¹H-NMR : Peaks for cyclopropane protons (δ 1.0–2.5 ppm), ethyl ester (δ 1.2–4.2 ppm), and tetramethyl dioxaborolane (δ 1.3 ppm, singlet) .

- ¹¹B-NMR : A sharp peak near δ 30 ppm confirms boronate ester formation .

Q. What analytical strategies are recommended for characterizing intermediates and byproducts during synthesis?

- Methodology : High-resolution mass spectrometry (HRMS) validates molecular formulas. Thin-layer chromatography (TLC) with UV/iodine visualization monitors reaction progress. For byproduct analysis, LC-MS or GC-MS detects impurities (e.g., deborylated intermediates or ester hydrolysis products) .

Advanced Research Questions

Q. How can cross-coupling reactions involving this boronate ester be optimized for regioselectivity in complex substrates?

- Methodology : Palladium-catalyzed Suzuki-Miyaura coupling requires ligand selection (e.g., SPhos or XPhos) to enhance reactivity with aryl/alkyl halides. Solvent systems (toluene/water) and base choice (K₂CO₃ vs. Cs₂CO₃) influence yields. For sterically hindered substrates, microwave-assisted heating (100–120°C) reduces reaction time . Mechanistic studies using DFT calculations can predict regioselectivity in aryl-cyclopropane couplings .

Q. What experimental approaches resolve contradictions in reaction outcomes, such as failed couplings or unexpected stereochemistry?

- Methodology : When cross-coupling fails (e.g., no product in Boc-Pro-OH reactions ), troubleshoot by:

- Screening alternative catalysts (Ni vs. Pd).

- Verifying boronate ester stability under reaction conditions (e.g., pH sensitivity).

- Analyzing steric effects via molecular modeling.

Q. How can computational methods predict the thermodynamic feasibility of C–H borylation reactions involving this compound?

- Methodology : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for C–H bonds in cyclopropane or adjacent esters. Transition state modeling identifies kinetic barriers for borylation. For example, studies on alkane borylation show that primary C–H bonds are more reactive than secondary/tertiary bonds .

Q. What strategies enable the use of this boronate ester in photochemical or visible-light-mediated reactions?

- Methodology : Visible-light photocatalysts (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) facilitate decarboxylative radical additions to vinyl boronic esters. Optimize light wavelength (450–470 nm) and redox mediators (e.g., Hantzsch esters) to generate reactive intermediates while preserving boronate integrity .

Q. How can this compound be integrated into drug discovery pipelines for target validation?

- Methodology : As a PPARγ ligand precursor , functionalize the ester group via hydrolysis to carboxylic acid, followed by amidation or sulfonylation. Screen analogs in vitro for binding affinity (SPR or fluorescence polarization) and assess metabolic stability via microsomal assays. Co-crystallization with target proteins (e.g., PPARγ) validates binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.